Biotinyl-GHK tripeptide

Descripción general

Descripción

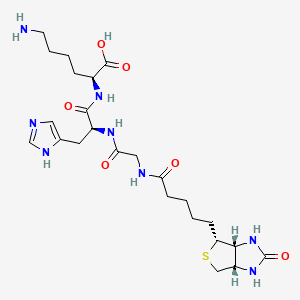

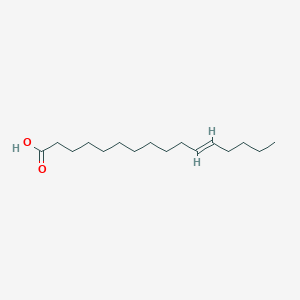

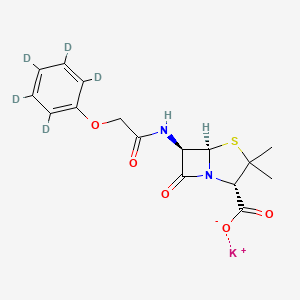

Biotinyl-GHK tripeptide is a synthetic compound that combines biotin, a vital nutrient, with the tripeptide sequence Glycyl-Histidyl-LysineThe biotin component enhances the stability and delivery of the tripeptide, making it a valuable compound in various scientific research areas .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of biotinyl-GHK tripeptide involves the conjugation of biotin to the tripeptide Glycyl-Histidyl-Lysine. This is typically achieved through orthogonal reactions, where the biotin cofactor is linked to the tripeptide via the C-terminal carboxylic group. The protection reaction is carried out using the anhydride of t-butyloxy-pyrocarbonate (BOC) .

Industrial Production Methods: Industrial production of this compound often employs liquid-phase synthesis technologies. These methods are environmentally friendly and do not require chromatographic purification. The process involves the synthesis of high-purity peptide powder, which is then customized based on the required concentration and formula .

Análisis De Reacciones Químicas

Types of Reactions: Biotinyl-GHK tripeptide undergoes various chemical reactions, including:

Coordination: The tripeptide can coordinate with copper ions, forming stable complexes that are crucial for its biological activity.

Common Reagents and Conditions:

Oxidation Reactions: Copper (II) ions and ascorbate are commonly used reagents.

Coordination Reactions: Copper (II) ions are essential for forming the biotinyl-GHK complex.

Major Products:

Copper (II)-Biotinyl-GHK Complex: This complex is a significant product formed during the coordination reactions and is responsible for the compound’s antioxidant activity.

Aplicaciones Científicas De Investigación

Biotinyl-GHK tripeptide has a wide range of scientific research applications, including:

Cosmetic Industry: It is used in hair care products to promote hair growth, prevent hair loss, and improve hair follicle structure.

Therapeutic Applications: The compound has shown potential in treating neurodegenerative disorders such as Alzheimer’s disease due to its antioxidant and antiglycant properties.

Biological Research: It is used to study the effects of copper coordination on peptide stability and target delivery.

Mecanismo De Acción

Biotinyl-GHK tripeptide exerts its effects through several mechanisms:

Copper Coordination: The tripeptide binds to copper ions, forming a complex that exhibits antioxidant properties.

Stimulation of Hair Follicle Metabolism: The compound promotes the synthesis of collagen IV and laminin 5, which are essential for hair follicle structure and growth.

Reduction of Dihydrotestosterone (DHT) Production: By reducing DHT levels, this compound helps prevent hair loss.

Comparación Con Compuestos Similares

Biotinyl-GHK tripeptide is unique due to its combination of biotin and the tripeptide Glycyl-Histidyl-Lysine. Similar compounds include:

Biotinyl Hexapeptide: Known for its anti-wrinkle benefits and stimulation of skin basement membrane proteins.

Copper (II)-GHK Complex: Similar in its copper-binding properties but lacks the biotin component, which enhances stability and delivery.

This compound stands out due to its dual functionality of copper coordination and biotin-mediated stability, making it a versatile compound in both cosmetic and therapeutic applications.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N8O6S/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38)/t15-,16-,17+,18+,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKVVODUWGBPQV-JDNULILRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N8O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4S,5S,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B8088755.png)

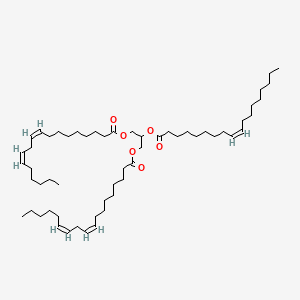

![9Z,12Z-octadecadienoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester](/img/structure/B8088800.png)

![9Z,12Z-octa</wbr>decadienoic acid, 1,1'-[1-[[(1-</wbr>oxooctadecyl)</wbr>oxy]methyl]-</wbr>1,2-ethane</wbr>diyl] ester](/img/structure/B8088801.png)

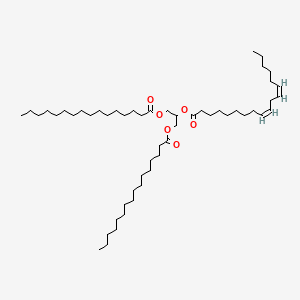

![9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B8088836.png)